Methyl 6-Amino-4-fluoronicotinate
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Overview
Description
Methyl 6-Amino-4-fluoronicotinate is a chemical compound with the molecular formula C7H7FN2O2. It has gained significant attention in various fields, including medical, environmental, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Amino-4-fluoronicotinate can be synthesized through various synthetic routes. One common method involves the reaction of 6-amino-4-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Amino-4-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or fluorine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 6-Amino-4-fluoronicotinate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 6-Amino-4-fluoronicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in various biochemical processes .
Comparison with Similar Compounds
Biological Activity
Methyl 6-amino-4-fluoronicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with an amino group at the 6-position and a fluorine atom at the 4-position. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's interaction with nicotinic receptors may play a role in modulating cancer-related signaling pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Nicotinic Receptors : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially affecting cancer cell signaling.
- Enzyme Modulation : The amino and fluorine groups can participate in hydrogen bonding and other interactions that modulate enzyme activity, which is crucial for both antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics.
- Cancer Cell Line Research : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | High | Nicotinic receptor interaction |
Methyl 6-Amino-4-Chloronicotinate | Low | Moderate | Enzyme inhibition |
Methyl 6-Amino-4-Bromonicotinate | Low | Low | Minimal interaction with receptors |
Properties
CAS No. |
1803894-95-2 |
---|---|
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-4-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10) |
InChI Key |
LCVCGGJOGTZIIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)N |
Origin of Product |
United States |
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